molecular formula C7H14Br2O2 B161464 2,3-Dibromo-1,1-diethoxypropane CAS No. 10160-86-8

2,3-Dibromo-1,1-diethoxypropane

Cat. No. B161464
CAS RN: 10160-86-8
M. Wt: 289.99 g/mol
InChI Key: DVTLFBDHZBBAET-UHFFFAOYSA-N
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Patent
US05116402

Procedure details

7 g of 1,2-dibromo-propionaldehyde are added to a mixture of 5 g of ortho-formic acid triethyl-ester and 10 ml of ethanol. The solution is refluxed for 2 hours, remains standing for a night, then it is vacuum-distilled.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2](=O)[CH:3]([Br:5])C.C(O[CH:10]([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])C>C(O)C>[CH2:15]([O:14][CH:10]([O:11][CH2:12][CH3:13])[CH:3]([Br:5])[CH2:2][Br:1])[CH3:16]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC(C(C)Br)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
remains standing for a night
DISTILLATION
Type
DISTILLATION
Details
it is vacuum-distilled

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(CBr)Br)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.